molecular formula C8H10ClNO2 B6220573 6-ethylpyridine-3-carboxylic acid hydrochloride CAS No. 3222-51-3

6-ethylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B6220573
CAS No.: 3222-51-3
M. Wt: 187.6
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of pyridine and belongs to the class of carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-ethylpyridine-3-carboxylic acid hydrochloride is synthesized by reacting ethyl 3-oxobutanoate with hydrazine hydrate in the presence of a catalyst. The compound is further purified using chromatography. The reaction conditions typically involve mild temperatures and pressures, making the synthesis relatively straightforward and efficient.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for characterization.

Chemical Reactions Analysis

Types of Reactions

6-ethylpyridine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, alcohols, aldehydes, and substituted carboxylic acids.

Scientific Research Applications

6-ethylpyridine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex molecules and pharmaceuticals.

    Biology: Exhibits anti-inflammatory and analgesic properties, making it useful in biological studies.

    Industry: Used in the production of agrochemicals and polymer chemistry.

Mechanism of Action

The mechanism of action of 6-ethylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory and analgesic properties are attributed to its ability to inhibit certain enzymes and receptors involved in the inflammatory response. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: A similar compound with a carboxylic acid group at the 3-position of the pyridine ring.

    6-methylpyridine-3-carboxylic acid: Another derivative with a methyl group at the 6-position instead of an ethyl group.

Uniqueness

6-ethylpyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its mild reaction conditions and easy availability make it advantageous for various applications.

Properties

CAS No.

3222-51-3

Molecular Formula

C8H10ClNO2

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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